1-(3-chlorobenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
Description
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Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-7,9-dimethyl-3-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN6O2/c1-26-19-18(20(30)27(2)22(26)31)28-13-17(15-8-4-3-5-9-15)25-29(21(28)24-19)12-14-7-6-10-16(23)11-14/h3-11H,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIUYYGOXXUGRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CC4=CC(=CC=C4)Cl)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of azolo [1,2,4]triazines, which are known for their structural similarity with known antiviral drugs and purine antimetabolites. .
Mode of Action
Azolo [1,2,4]triazines are known to interact with various biological targets due to their ability to form specific interactions with different target receptors
Biochemical Pathways
Azolo [1,2,4]triazines are known to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects. The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.
Result of Action
Related compounds in the azolo [1,2,4]triazine class have shown antitumor activity and vascular relaxing effects. The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.
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